molecular formula C21H20N6O2S B11259640 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B11259640
M. Wt: 420.5 g/mol
InChI Key: UKRKOZIAEHGJAS-UHFFFAOYSA-N
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Description

2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic compound featuring a triazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide typically involves multi-step reactions. One common approach starts with the preparation of the triazolo-triazine core, followed by the introduction of the benzyl and hydroxy groups. The final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the triazolo-triazine core.

    Substitution: The benzyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazolo-triazine core can interact with biological receptors through hydrogen bonding and dipole interactions, leading to various biological effects. The sulfanyl and acetamide groups may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler compound with a similar core structure, known for its antimicrobial and antifungal properties.

    Benzothiadiazine: Another heterocyclic compound with applications in medicinal chemistry.

    Triazine: A related compound used in various industrial applications.

Uniqueness

2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its complex structure allows for diverse applications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H20N6O2S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C21H20N6O2S/c1-2-15-10-6-7-11-16(15)22-18(28)13-30-21-25-24-20-23-19(29)17(26-27(20)21)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,22,28)(H,23,24,29)

InChI Key

UKRKOZIAEHGJAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

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